![molecular formula C20H22N2O3S B298294 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298294.png)
3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinedione derivatives, which are known to have insulin-sensitizing properties.
Wissenschaftliche Forschungsanwendungen
3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It is a potent agonist of peroxisome proliferator-activated receptor-gamma (this compoundγ), which is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.
Wirkmechanismus
The mechanism of action of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one involves the activation of this compoundγ. This compoundγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of this compoundγ by this compound leads to increased insulin sensitivity, decreased glucose production, and increased glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It improves insulin sensitivity, reduces inflammation, and decreases the risk of cardiovascular disease. It also has anti-cancer properties and has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one in lab experiments include its potent this compoundγ agonist activity, its anti-inflammatory and anti-cancer properties, and its ability to improve insulin sensitivity. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one include studying its potential therapeutic applications in various diseases, such as diabetes, cancer, and cardiovascular disease. Further studies are also needed to determine its safety and efficacy in humans and to develop more potent and selective this compoundγ agonists. Additionally, research on the mechanism of action of this compound and its interactions with other signaling pathways could lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one involves the reaction of 2-aminothiophenol with 4-methoxybenzaldehyde in the presence of acetic acid and ethanol to form 2-[(4-methoxyphenyl)imino]thiazolidin-4-one. The resulting compound is then reacted with 5-methyl-2-furaldehyde and isobutyl bromide in the presence of potassium carbonate and acetonitrile to yield this compound.
Eigenschaften
Molekularformel |
C20H22N2O3S |
---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
(5Z)-2-(4-methoxyphenyl)imino-5-[(5-methylfuran-2-yl)methylidene]-3-(2-methylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N2O3S/c1-13(2)12-22-19(23)18(11-17-8-5-14(3)25-17)26-20(22)21-15-6-9-16(24-4)10-7-15/h5-11,13H,12H2,1-4H3/b18-11-,21-20? |
InChI-Schlüssel |
ZVADKSUXXXGOOQ-RYBWPTGJSA-N |
Isomerische SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C |
SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C |
Kanonische SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.